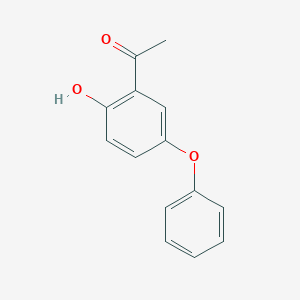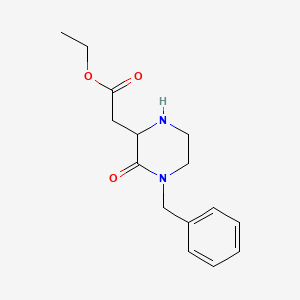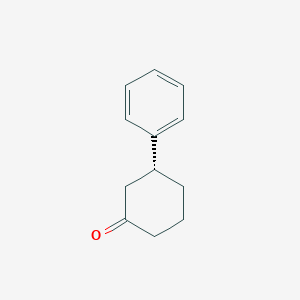
(R)-3-Phenylcyclohexanone
概要
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of these reactions and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学的研究の応用
Synthesis and Chemical Reactivity
(R)-3-Phenylcyclohexanone is an organic compound that has drawn interest in scientific research, particularly in the context of synthetic chemistry and its potential biological activities. Key studies have explored its utility in synthesizing heterocyclic compounds and understanding its chemical behavior in various reactions.
Synthesis of Heterocyclic Compounds:
- (R)-3-Phenylcyclohexanone has been implicated in the synthesis of heterocyclic compounds. For instance, studies on derivatives like 3-azabicyclo[3.3.1]nonanones (3-ABNs) have shown that these compounds can be synthesized from ketones, aldehydes, and ammonium acetate, with (R)-3-Phenylcyclohexanone potentially serving as a precursor. The functionalization of these compounds leads to the creation of a variety of sulfur and nitrogen-containing heterocycles, which have shown significant biological activities against fungal and bacterial strains (Mazimba & Mosarwa, 2015).
Chemical Reactivity and Coordination Chemistry:
- The compound has also been studied in the context of its reactivity with other chemical species. Research on ruthenium(II) complexes, for instance, has explored the structure-activity relationship of these complexes, with (R)-3-Phenylcyclohexanone potentially playing a role in the synthesis or reactivity of such complexes. The reactivity of these complexes with guanine derivatives and their interactions with DNA and proteins like human serum albumin and transferrin have been studied, indicating the compound's potential role in the development of anticancer agents (Simović et al., 2019).
Biological and Pharmacological Potential
While specific studies on (R)-3-Phenylcyclohexanone's direct biological and pharmacological applications are limited, its derivatives and structurally similar compounds have been investigated for various biological activities. These studies provide an indirect insight into the potential applications of (R)-3-Phenylcyclohexanone in biological and pharmacological research.
Pharmacological Activities of Structurally Similar Compounds:
- Studies on compounds like pulegone, which is structurally related to (R)-3-Phenylcyclohexanone, have revealed a range of pharmacological properties, including antioxidant, antimicrobial, antifungal, and antiviral activities. This suggests that (R)-3-Phenylcyclohexanone, with proper modification or in its derivative form, might exhibit similar biological activities and could be a candidate for further pharmacological studies (Dhingra & Chopra, 2022).
Environmental and Analytical Applications:
- The compound's potential utility extends beyond pharmacology. For example, studies have examined the use of organic compounds like cyclohexanone (a structural component of (R)-3-Phenylcyclohexanone) as hydrogen carriers, suggesting its potential application in energy storage and environmental sustainability (Bourane et al., 2016).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes information about the compound’s toxicity, flammability, and environmental impact.
将来の方向性
This involves discussing potential areas of future research. It could include potential applications of the compound, or ways to improve its synthesis or properties.
For a specific analysis of “®-3-Phenylcyclohexanone”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they may be able to help you find more information. You could also try contacting researchers who specialize in this area. Please note that handling and experimenting with chemical compounds should always be done under the guidance of a trained professional, due to potential risks and hazards. Always follow safety guidelines and use appropriate personal protective equipment.
特性
IUPAC Name |
(3R)-3-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUDSQXFVZPTO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452949 | |
| Record name | (R)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Phenylcyclohexanone | |
CAS RN |
34993-51-6 | |
| Record name | (R)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)
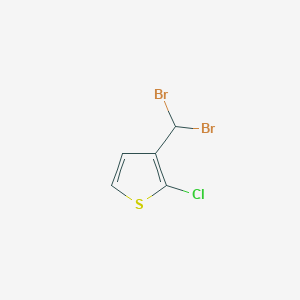
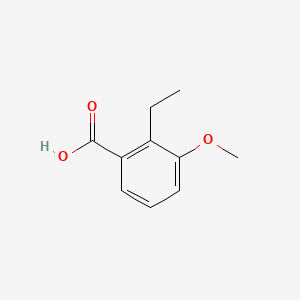
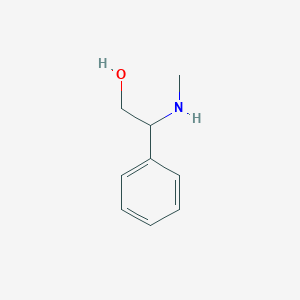

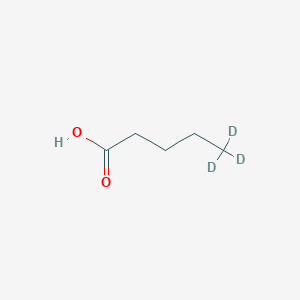
![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
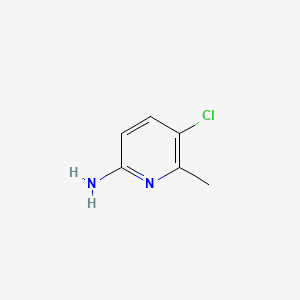
![({(Dimethylamino)[(Z)hydrazono]methyl}amino)methane hydriodide](/img/structure/B1366898.png)
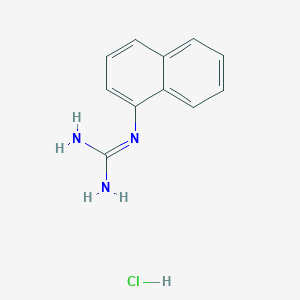
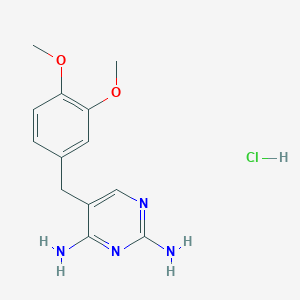
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)
